molecular formula C₁₇H₂₇NO₉ B1163136 (S)-Albuterol Tartrate

(S)-Albuterol Tartrate

Cat. No.: B1163136
M. Wt: 389.4
Attention: For research use only. Not for human or veterinary use.
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Description

Fundamentals of Chirality in Organic Chemistry

Chirality is a fundamental concept in organic chemistry that describes a molecule's three-dimensional asymmetry. numberanalytics.compressbooks.pub Derived from the Greek word for hand, "cheir," chirality refers to the property of an object, including a molecule, being non-superimposable on its mirror image. numberanalytics.compressbooks.publumenlearning.com Much like a person's left and right hands are mirror images but cannot be perfectly overlaid, chiral molecules exist as a pair of non-superimposable mirror images. pressbooks.publumenlearning.com These mirror-image molecules are known as enantiomers. lumenlearning.comwikipedia.org

This asymmetry typically arises from a chiral center, which is most often a carbon atom bonded to four different substituents. pressbooks.pubmusechem.com While enantiomers share the same molecular formula and connectivity of atoms, their spatial arrangement differs. longdom.orgnumberanalytics.com This difference in three-dimensional structure means they are distinct molecules. lumenlearning.com Enantiomers of a chiral molecule possess identical physical and chemical properties in an achiral environment, such as melting point, boiling point, and solubility. lumenlearning.commdpi.com However, they exhibit different behaviors in a chiral environment, most notably in their interaction with plane-polarized light, a property known as optical activity. lumenlearning.comnumberanalytics.com One enantiomer will rotate the plane of polarized light to the right (dextrorotatory, d- or (+)-) and the other to the left (levorotatory, l- or (-)-). numberanalytics.com

Enantiomerism in Pharmaceutical Science and Chemical Biology

The principles of chirality and enantiomerism are of profound significance in pharmaceutical science and chemical biology because biological systems, such as the human body, are inherently chiral. musechem.commdpi.com Enzymes, receptors, and other biological targets are composed of chiral building blocks like amino acids and sugars, creating a chiral environment. mdpi.comresearchfloor.org Consequently, the two enantiomers of a chiral drug can interact differently with these biological targets. researchfloor.orgnih.gov

This differential interaction can lead to significant variations in the pharmacological and toxicological effects of each enantiomer. mdpi.com One enantiomer, often termed the "eutomer," may be responsible for the desired therapeutic activity, while the other, the "distomer," could be less active, inactive, or even contribute to undesirable or toxic effects. mdpi.com The interaction between a chiral drug and its biological target is often compared to a key fitting into a lock; the specific three-dimensional shape of the drug molecule is crucial for binding and eliciting a biological response. oppc.com Therefore, the two enantiomers of a drug can be considered as two separate substances with distinct biological properties. nih.gov

Historical Context of Enantiomeric Studies in Drug Development

A pivotal moment that highlighted the critical importance of stereochemistry in drug development was the thalidomide (B1683933) tragedy in the late 1950s and early 1960s. chiralpedia.comchiralpedia.com Thalidomide was sold as a racemic mixture to treat morning sickness in pregnant women. chiralpedia.com It was later discovered that while the (R)-enantiomer possessed the desired sedative effects, the (S)-enantiomer was teratogenic, causing severe birth defects. chiralpedia.com This event dramatically underscored the potential for enantiomers to have vastly different biological activities and spurred a shift in the pharmaceutical industry and regulatory agencies. chiralpedia.comchiralpedia.com

In 1992, the U.S. Food and Drug Administration (FDA) issued guidelines for the development of chiral drugs, emphasizing the need to characterize the properties of each enantiomer. mdpi.comnih.gov This led to a trend towards the development of single-enantiomer drugs, often referred to as "chiral switching," where a previously marketed racemate is replaced by its therapeutically active enantiomer. wikipedia.orgmdpi.com

Rationale for Dedicated Academic Research on Individual Enantiomers: The Case of (S)-Albuterol Tartrate

Albuterol, a widely used bronchodilator, is a chiral molecule that has traditionally been administered as a racemic mixture of (R)-Albuterol and (S)-Albuterol. nih.govnih.govkarger.com The therapeutic bronchodilatory effects are attributed to (R)-Albuterol (also known as levalbuterol), which acts as a selective beta2-adrenergic receptor agonist. nih.govnih.govverywellhealth.com Initially, (S)-Albuterol was considered to be biologically inert. nih.govatsjournals.org

However, subsequent research revealed that (S)-Albuterol is not inactive and may possess distinct pharmacological properties. nih.gov This discovery provided a strong rationale for dedicated academic research into the specific effects of the (S)-enantiomer. Studies have suggested that (S)-Albuterol may have pro-inflammatory and pro-constrictory effects, potentially counteracting some of the beneficial actions of (R)-Albuterol. nih.govnih.gov For instance, research has indicated that (S)-Albuterol can increase intracellular calcium concentrations, which could oppose the smooth muscle relaxation promoted by (R)-Albuterol. nih.govatsjournals.org Furthermore, some studies have shown that (S)-Albuterol may enhance airway reactivity. nih.gov

Overview of Current Research Trajectories for Chiral Molecules

Current research in the field of chiral molecules is dynamic and multifaceted, driven by the increasing recognition of the importance of stereochemistry in various scientific disciplines. Key research trajectories include:

Asymmetric Synthesis: A major focus is the development of new and more efficient methods for asymmetric synthesis, which is the selective production of a single enantiomer. musechem.comresearchfloor.org This includes the design of novel chiral catalysts and ligands to improve the yield and purity of the desired enantiomer, making the production of single-enantiomer drugs more economically viable. musechem.comgoogle.com

Chiral Separation Techniques: Advancements in analytical chemistry are leading to improved techniques for separating enantiomers from a racemic mixture. musechem.com Chiral chromatography, in particular, is a widely used and effective method for ensuring the enantiomeric purity of pharmaceuticals. musechem.com

Pharmacological and Toxicological Profiling: There is a continued emphasis on thoroughly investigating the distinct pharmacological and toxicological profiles of individual enantiomers. mdpi.com This research is crucial for identifying the eutomer and distomer and for understanding any potential adverse effects associated with the distomer.

Chiral Drug Discovery and Design: The principles of chirality are being integrated earlier into the drug discovery and design process. nih.gov Computational methods are being used to predict how different enantiomers will interact with biological targets, aiding in the design of more potent and selective drugs. nih.gov

Applications Beyond Pharmaceuticals: The study of chirality is expanding into other fields, such as agriculture, where different enantiomers of pesticides can have varying effects on crops and pests, and in materials science, where the chirality of molecules can influence the properties of polymers and liquid crystals. longdom.org

Advanced Analytical Methods: Researchers are exploring new and more sensitive methods for chiral discrimination, such as photoelectron circular dichroism (PECD), which could offer advantages for analyzing chiral molecules. mpg.deaps.org

Interactive Data Tables

Table 1: Properties of Albuterol Enantiomers

Property (R)-Albuterol (Levalbuterol) (S)-Albuterol
Primary Activity Bronchodilation nih.govnih.gov Initially considered inert, now studied for potential pro-inflammatory and pro-constrictory effects nih.govnih.govnih.gov
Mechanism Beta2-adrenergic receptor agonist nih.gov Does not activate beta2-adrenoceptors; may increase intracellular calcium nih.gov

| Metabolism | Faster metabolic clearance nih.govkarger.com | Slower metabolic clearance, leading to potential accumulation nih.govkarger.com |

Table 2: Comparison of Racemic Albuterol and Single Enantiomer (Levalbuterol)

Feature Racemic Albuterol Levalbuterol (B1212921) ((R)-Albuterol)
Composition 50:50 mixture of (R)- and (S)-Albuterol nih.gov Contains only the (R)-enantiomer oppc.com
Therapeutic Effect Bronchodilation from the (R)-enantiomer nih.gov Bronchodilation oppc.com

| Potential for Other Effects | May have effects from the (S)-enantiomer, such as increased airway reactivity nih.gov | Avoids the potential adverse effects of the (S)-enantiomer nih.gov |

Properties

Molecular Formula

C₁₇H₂₇NO₉

Molecular Weight

389.4

Synonyms

S-(+)-Albuterol Tartrate;  (S)-α1-[[(1,1-Dimethylethyl)amino]methyl]-4-hydroxy-1,3-benzenedimethanol Tartrate;  (S)-(+)-α1-[(tert-butylamino)methyl]-4-hydroxy-m-xylene-α,α’-diol Tartrate;  (+)-Albuterol Tartrate;  (+)-Salbutamol Tartrate;  (S)-(+)-Salbuta

Origin of Product

United States

Stereoselective Synthesis and Enantiomeric Resolution of Albuterol Precursors and Enantiomers

Methodologies for Racemic Albuterol Synthesis

The synthesis of racemic albuterol, a necessary precursor for subsequent enantiomeric resolution, can be achieved through various chemical routes. angelfire.com Historically, a common starting material was acetylsalicylic acid (aspirin). angelfire.com Modern approaches often begin with precursors like methyl salicylate (B1505791) or O-protected benzaldehydes. angelfire.comgoogle.com A typical industrial synthesis involves several key steps. For instance, starting with methyl salicylate, a Friedel-Crafts acylation is performed to introduce an acyl group. google.com This is followed by oxidation and then condensation with tert-butylamine (B42293) to form an iminoketone intermediate. google.com Subsequent reduction of the ketone and ester functionalities yields the racemic albuterol base. angelfire.comgoogle.com The use of protecting groups, such as benzyl (B1604629) groups for the phenolic hydroxyls, is a common strategy to prevent unwanted side reactions during the synthesis. angelfire.comic.ac.uk These protecting groups are typically removed in the final stages, often through catalytic hydrogenolysis. angelfire.com

Classical Resolution Techniques for Albuterol Enantiomers

Classical resolution is a foundational technique for separating enantiomers from a racemic mixture. This approach relies on the conversion of the enantiomeric pair into diastereomers, which possess different physical properties, such as solubility, allowing for their separation. core.ac.uk

A widely employed and effective method for resolving racemic albuterol involves the formation of diastereomeric salts using a chiral resolving agent. core.ac.uk Chiral carboxylic acids, particularly derivatives of tartaric acid, are frequently used for this purpose due to their availability and effectiveness in forming crystalline salts with basic compounds like albuterol. core.ac.ukchemicalbook.com

The process begins by reacting racemic albuterol with a single enantiomer of a chiral acid, such as di-p-toluoyl-D-tartaric acid or dibenzoyl-L-tartaric acid, in a suitable solvent. chemicalbook.comresearchgate.netnih.gov This reaction creates a pair of diastereomeric salts: [(S)-Albuterol]-[(+)-Tartrate Derivative] and [(R)-Albuterol]-[(+)-Tartrate Derivative]. These diastereomeric salts are not mirror images and thus exhibit different solubilities. core.ac.uk

By carefully selecting the solvent and controlling crystallization conditions (e.g., temperature), the less soluble diastereomeric salt will selectively precipitate from the solution. core.ac.ukresearchgate.net The crystallized salt is then isolated by filtration. chemicalbook.com Finally, the chiral acid is removed by treating the isolated salt with a base or acid, which liberates the desired pure enantiomer of albuterol. researchgate.netnih.gov The chiral resolving agent can often be recovered and recycled, which is an important consideration for industrial applications. core.ac.uk

This table is interactive and can be sorted by column.

Preferential crystallization, also known as resolution by entrainment, is another technique for separating enantiomers, but it is only applicable to racemic mixtures that form conglomerates. core.ac.uknih.gov A conglomerate is a mechanical mixture of separate crystals of the two enantiomers, unlike a racemic compound where both enantiomers are present in the same crystal lattice. core.ac.uk It is estimated that only 5-10% of chiral organic compounds form conglomerates. core.ac.uk

Studies have shown that albuterol sulfate (B86663) behaves as a conglomerate. researchgate.netresearchgate.net This property allows for its resolution through preferential crystallization. The process involves preparing a supersaturated solution of the racemic albuterol sulfate. researchgate.netrsc.org This solution is then seeded with pure crystals of one enantiomer, for example, (S)-albuterol sulfate. core.ac.ukrsc.org The seed crystals act as templates, inducing the crystallization of only the (S)-enantiomer from the racemic mixture. nih.gov The process is carefully monitored and stopped before the spontaneous nucleation of the counter-enantiomer occurs. rsc.org After filtering the (S)-enantiomer crystals, the mother liquor becomes enriched in the (R)-enantiomer. The process can then be repeated by seeding with (R)-albuterol sulfate to crystallize the other enantiomer. core.ac.uk

Asymmetric Synthesis Approaches for (S)-Albuterol and Related Chiral Amines

As an alternative to resolving racemic mixtures, asymmetric synthesis aims to directly create the desired enantiomer with high selectivity. ic.ac.ukntnu.no These methods involve creating the chiral center in a controlled manner, often through the use of chiral catalysts or enzymes. ic.ac.ukgoogle.com

A prominent strategy in the asymmetric synthesis of albuterol enantiomers is the stereoselective reduction of a prochiral ketone or iminoketone precursor. ic.ac.ukgoogle.com This approach utilizes a chiral catalyst to influence the facial selectivity of the reduction, leading to a preponderance of the desired stereoisomer. ic.ac.ukic.ac.uk

One widely studied method involves the asymmetric reduction of an α-iminoketone precursor using a borane (B79455) reducing agent in the presence of a chiral oxazaborolidine catalyst (as in the Corey-Bakshi-Shibata or CBS reduction). ic.ac.ukgoogle.com The catalyst, prepared from a chiral amino acid like proline, creates a chiral environment around the ketone, forcing the reducing agent to attack from a specific direction. google.comic.ac.uk To produce (S)-albuterol, the catalyst would typically be derived from the corresponding (S)-amino acid. google.com This method is advantageous as the asymmetric induction is catalytic in nature. google.com Research has shown that factors such as the choice of catalyst, solvent, and temperature can significantly affect the yield and enantiomeric excess (ee) of the product. ic.ac.ukic.ac.uk

Table 2: Research Findings on Asymmetric Reduction for Albuterol Synthesis

Precursor Catalyst System Target Enantiomer Enantiomeric Excess (ee) Source
α-iminoketone Oxazaborolidine (from D-proline) / Borane (R)-Albuterol 93-95% ic.ac.uk, google.com
α-iminoketone Chiral (S,S)-Ru-TsDPEN complex (R)-Albuterol >99% researchgate.net

This table is interactive and can be sorted by column.

Biotransformations leverage the high stereoselectivity of enzymes to perform specific chemical reactions. bioline.org.br Both isolated enzymes and whole-cell systems can be used to produce chiral intermediates for the synthesis of compounds like (S)-albuterol. bioline.org.brmdpi.com Enzymes operate under mild conditions, which can help minimize side reactions like racemization. bioline.org.br

For the synthesis of chiral amino alcohols, enzymes such as alcohol dehydrogenases (ADHs) can be used for the stereoselective reduction of a ketone precursor. ntnu.no For example, an acetophenone (B1666503) derivative can be stereoselectively reduced to its corresponding secondary alcohol, establishing the chiral center found in albuterol. ntnu.no Microorganisms like Pichia angusta have been utilized for the asymmetric reduction of azidoketone precursors to synthesize (S)-salmeterol, a related β2-agonist, demonstrating the potential of this approach. researchgate.net

Furthermore, the stereoselectivity of enzymes is evident in the metabolism of albuterol itself. The human enzyme sulfotransferase (SULT1A3) preferentially metabolizes (R)-albuterol via sulfation at a much faster rate than (S)-albuterol. mdpi.commdpi.com This inherent biological stereoselectivity underscores the principle of using enzymes as powerful tools in chiral synthesis and separation. bioline.org.brmdpi.com

Racemization Strategies for (S)-Albuterol for Enantiomer Recycling

A common and effective method for the racemization of (S)-Albuterol involves heating the enantiomer in a dilute acid solution. nih.govresearchgate.net Research has demonstrated that treating (S)-Albuterol with dilute sulfuric acid (H₂SO₄) at elevated temperatures successfully converts it back to a racemic mixture. nih.govresearchgate.net This process allows the recovered (S)-albuterol to be reintroduced into the separation process, thereby increasing the total yield of the desired (R)-enantiomer. researchgate.net

Table 1: Racemization Conditions for (S)-Albuterol

Parameter Condition 1 Condition 2
Reagent Diluted Sulfuric Acid (H₂SO₄) 1 mol·L⁻¹ Sulfuric Acid (H₂SO₄)
Temperature 100 °C 80-90 °C
Yield 80% nih.gov 83% researchgate.net
Initial (S)-ee Not specified 85.5% researchgate.net
Final (S)-ee Not specified 10.2% researchgate.net

Derivatization Strategies for Enantiomeric Separation and Characterization

Derivatization is a key strategy in the analysis of enantiomers. wikipedia.orgnumberanalytics.com In this indirect approach, the enantiomeric mixture is reacted with a single, pure enantiomer of a second compound, known as a chiral derivatizing agent (CDA). wikipedia.orgtesisenred.netmdpi.com This reaction converts the pair of enantiomers into a pair of diastereomers. wikipedia.orgnih.gov Unlike enantiomers, which have identical physical properties, diastereomers possess different physical and chemical characteristics, allowing for their separation and quantification using standard chromatographic techniques like High-Performance Liquid Chromatography (HPLC) on achiral stationary phases. nih.govnih.gov

The albuterol molecule contains both hydroxyl and secondary amine functional groups, which are amenable to derivatization. tesisenred.netnih.gov A variety of chiral derivatizing reagents can be used to react with these groups. Isothiocyanates are a commonly used class of CDA for this purpose. tesisenred.netnih.gov

One well-documented method involves the derivatization of racemic albuterol with 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl isothiocyanate (GITC). nih.gov This reaction forms diastereomeric thiourea (B124793) derivatives, which can then be effectively separated and quantified using reversed-phase HPLC with fluorescence detection. nih.gov This allows for the determination of the concentration of both (R)- and (S)-albuterol in a sample. nih.gov Another chiral derivatizing agent mentioned for the separation of β2-agonist enantiomers is (S)-(−)-alpha-methylbenzyl isocyanate. researchgate.net

The use of chiral derivatization is a powerful tool for analytical purposes, such as determining the enantiomeric purity of a sample. numberanalytics.com The choice of the derivatizing agent is crucial and depends on the functional groups present in the target molecule and the analytical method being employed. numberanalytics.com

Table 2: Examples of Chiral Derivatizing Agents (CDAs) for Albuterol

Chiral Derivatizing Agent (CDA) Abbreviation Functional Group Targeted Resulting Derivative Analytical Method
2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl isothiocyanate nih.gov GITC nih.gov Amine/Hydroxyl Diastereomeric thioureas nih.gov HPLC nih.gov
(S)-(−)-alpha-methylbenzyl isocyanate researchgate.net Amine/Hydroxyl Diastereomeric ureas HPLC researchgate.net

Advanced Analytical Methodologies for Enantiomeric Purity and Quantification of S Albuterol Tartrate

Chiral Chromatographic Techniques

Chiral chromatography is the cornerstone for resolving enantiomers. It utilizes a chiral stationary phase (CSP) to create a diastereomeric interaction with the enantiomers, leading to differential retention times and, thus, separation.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is a primary method for the enantioselective analysis of albuterol. The direct separation of (S)-Albuterol and its (R)-enantiomer is effectively achieved using various commercially available chiral stationary phases (CSPs). Macrocyclic glycopeptide CSPs, such as those based on teicoplanin and vancomycin, are particularly prominent in the literature for this application. nanobioletters.comresearchgate.netuni-muenchen.de Additionally, polysaccharide-based phases, like those derived from amylose, have demonstrated successful enantioseparation. uni-muenchen.de

The selection of the mobile phase is critical and is systematically studied to optimize the separation. uni-muenchen.de Common mobile phase compositions involve mixtures of organic solvents like methanol and acetonitrile, often with acidic and basic additives such as acetic acid, trifluoroacetic acid, diethylamine, or ammonium formate to improve peak shape and resolution. nih.govmdpi.comgcms.cz Detection is typically performed using UV or fluorescence detectors, with fluorescence offering higher sensitivity for quantifying low concentrations of the enantiomers in biological matrices. mdpi.com For instance, a method using a Sumichiral OA column with a hexane-methylene chloride-methanol-trifluoroacetic acid mobile phase employed fluorescence detection at an excitation wavelength of 228 nm. nih.gov

Table 1: Examples of HPLC Conditions for Albuterol Enantioseparation This table is interactive and allows for sorting and filtering of data.

Chiral Stationary Phase (CSP) Mobile Phase Composition (v/v/v/v) Flow Rate (mL/min) Detection Reference
Teicoplanin-based Methanol / Acetonitrile / Glacial Acetic Acid / Diethylamine (40:60:0.3:0.2) 1.0 Fluorescence (Ex: 230 nm, Em: 310 nm) mdpi.com
Vancomycin-based (Chirobiotic V) Not Specified Not Specified Not Specified uni-muenchen.de
Amylose-based (Chiralpak AD) Not Specified Not Specified Not Specified uni-muenchen.de
Sumichiral OA-4700 Hexane / Methylene Chloride / Methanol / Trifluoroacetic Acid (350:410:40:2) 1.0 Fluorescence (Ex: 228 nm, Em: >280 nm) nih.gov
Teicoplanin-based (Chirobiotic T) Methanol / 0.02% Formic Acid / 0.1% Ammonium Formate Not Specified Mass Spectrometry nih.gov

Ultra-High Performance Liquid Chromatography (UHPLC) Approaches

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, increased speed, and reduced solvent consumption. These benefits are attributed to the use of columns packed with sub-2-µm particles. While many published UHPLC methods for albuterol focus on achiral analysis for quantification in formulations, the principles are readily adaptable for enantioselective purposes by employing a chiral stationary phase. semanticscholar.org

Enantioselective UHPLC, often coupled with mass spectrometry, has been successfully applied to determine albuterol enantiomer concentrations in complex biological samples like pulmonary epithelial lining fluid and lung tissue. researchgate.net For example, a study utilized an Astec Chirobiotic T chiral column (4.6 × 250 mm, 5 µm particles) within a UPLC system to investigate the bronchopulmonary pharmacokinetics of (R)- and (S)-salbutamol. researchgate.net The use of UHPLC systems in this context allows for the rapid and sensitive analysis required for pharmacokinetic studies where sample volume and analyte concentration can be limiting factors.

Gas Chromatography (GC) Applications for Chiral Analysis

Gas Chromatography (GC) can also be employed for chiral analysis, although its application to a polar and non-volatile compound like albuterol presents challenges. Direct analysis is not feasible, necessitating a derivatization step to convert the enantiomers into more volatile and thermally stable compounds. nih.gov This is typically achieved by reacting the albuterol enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral GC column. nih.gov

Alternatively, direct enantioseparation can be performed by derivatizing the albuterol to make it volatile, followed by separation on a chiral capillary column. uni-muenchen.de These columns often contain a chiral stationary phase, such as derivatized cyclodextrins, which can interact differently with the derivatized enantiomers, leading to their separation. uni-muenchen.de While a powerful technique, the requirement for derivatization adds complexity and potential for analytical error to the workflow.

Hyphenated Techniques for Enhanced Characterization and Quantification

Hyphenated techniques, which couple a separation method with a detection method, provide enhanced selectivity and sensitivity, making them invaluable for the detailed characterization and trace-level quantification of (S)-Albuterol Tartrate.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Enantiomer Quantification

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the highly sensitive and selective quantification of albuterol enantiomers, particularly in biological fluids. nih.govgcms.cz This technique combines the resolving power of chiral HPLC with the specificity and sensitivity of mass spectrometry. The use of multiple reaction monitoring (MRM) in positive electrospray ionization mode allows for the precise detection and quantification of each enantiomer, even at very low concentrations. researchgate.netnih.gov

Sample preparation for biological samples often involves a solid-phase extraction (SPE) step to clean up the sample and concentrate the analytes before injection into the LC-MS/MS system. nih.gov Various studies have developed and validated robust LC-MS/MS methods for measuring (R)- and (S)-albuterol in plasma and urine, achieving lower limits of quantification in the sub-ng/mL range. nih.govgcms.cz For instance, one method utilized a teicoplanin-based CSP and an ion trap mass spectrometer to achieve a detection limit of 0.1 ng/mL for each enantiomer in plasma. nih.gov

Table 2: Performance Characteristics of an Enantioselective LC-MS/MS Method This table is interactive and allows for sorting and filtering of data.

Parameter Value Reference
Lower Limit of Quantification (LLOQ) 0.25 ng/mL (for each enantiomer) nih.gov
Detection Limit 0.1 ng/mL nih.gov
Recovery from Plasma (at 10 ng/mL) 89 ± 5.8% nih.gov
Reproducibility (CV% at 10 ng/mL) 6.5% nih.gov
Instrument Precision (CV%) 1.4% nih.gov
Calibration Curve Range 0.5 - 50.0 ng/mL nih.gov
Correlation Coefficient (r²) 0.998 nih.gov

Capillary Electrophoresis (CE) for Enantioseparation

Capillary Electrophoresis (CE) is an alternative technique for the enantioseparation of pharmaceuticals. sigmaaldrich.com In CE, charged molecules migrate through a capillary filled with an electrolyte under the influence of an electric field. For chiral separations, a chiral selector is added to the background electrolyte. Cyclodextrins and their derivatives are the most commonly used chiral selectors for this purpose. sigmaaldrich.com

The chiral selector forms transient diastereomeric complexes with the enantiomers of the analyte. These complexes have different mobilities in the electric field, which results in their separation. The development of a CE method for the chiral separation of albuterol involves optimizing parameters such as the type and concentration of the chiral selector, the pH of the background electrolyte, and the applied voltage to achieve the desired resolution. sigmaaldrich.com CE offers advantages such as high efficiency, short analysis times, and minimal solvent consumption.

Spectroscopic Methods in Enantiomeric Purity Assessment

Spectroscopic techniques are pivotal in the pharmaceutical industry for the stereospecific analysis of chiral molecules. These methods exploit the differential interaction of enantiomers with polarized light or their distinct behavior in a chiral environment to assess enantiomeric purity.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. This differential absorption, known as ellipticity, is plotted as a function of wavelength to generate a CD spectrum, which is unique for a specific enantiomer. The enantiomeric counterpart produces an equal and opposite spectrum. In principle, CD can be a powerful tool for determining the enantiomeric composition of a sample without the need for chiral separation. nih.gov The magnitude of the CD signal is directly proportional to the concentration of the enantiomer, allowing for quantitative analysis.

However, the application of CD spectroscopy is contingent on the molecule possessing a chromophore that absorbs light in an accessible region of the spectrum and is located in proximity to the chiral center. In the case of albuterol, studies evaluating the use of HPLC with a CD detector (HPLC-CD) for enantiomeric purity have found that some chiral compounds are not amenable to this technique. Specifically, research conducted on a variety of drug substances using HPLC methods consistent with United States Pharmacopeia (USP) monographs reported that levalbuterol (B1212921) ((R)-albuterol) exhibited no CD activity. nih.gov Given that enantiomers have equal and opposite chiroptical properties, this finding indicates that (S)-Albuterol would also be CD-inactive under the tested conditions. This limits the utility of standalone CD spectroscopy for the direct enantiomeric purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 13C ssNMR) for Solid-State Characterization

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is an indispensable technique for the characterization of pharmaceutical solids, including the active pharmaceutical ingredient (API) and its final dosage form. nih.govnih.gov Unlike solution-state NMR, ssNMR provides detailed information about the local molecular environment of atoms in the solid lattice, making it highly sensitive to the three-dimensional structure, conformation, and packing of molecules in a crystal. mdpi.com

For this compound, Carbon-13 (¹³C) ssNMR is particularly valuable. The ¹³C CP/MAS (Cross-Polarization/Magic Angle Spinning) experiment is a standard technique used to acquire high-resolution spectra of solid samples. irispublishers.com The chemical shift of each carbon atom is highly sensitive to its local environment, meaning that different crystalline forms (polymorphs) of this compound, which have different molecular arrangements in the crystal lattice, will produce distinct ¹³C ssNMR spectra. irispublishers.com This allows for the unambiguous identification and quantification of polymorphic forms in a sample.

Advanced ssNMR techniques can further enhance spectral resolution and provide more detailed structural information. For instance, two-dimensional heteronuclear correlation (HETCOR) experiments can be used to reduce or eliminate spectral broadening that can obscure signals, leading to a significant increase in resolution. rsc.org This is particularly useful for complex organic molecules like this compound. The quantitative capability of ¹³C ssNMR allows for the determination of the relative amounts of different components in a solid mixture, such as the API and excipients, or different polymorphs of the API itself. fda.gov

Table 1: Illustrative ¹³C ssNMR Chemical Shift Ranges for Albuterol Functional Groups.
Functional GroupApproximate Chemical Shift Range (ppm)Significance in Solid-State Analysis
Aromatic Carbons (C-OH, C-CH₂OH)150 - 160Sensitive to intermolecular hydrogen bonding and crystal packing effects.
Aromatic Carbons (unsubstituted)115 - 130Shifts can indicate changes in ring stacking and electronic environment.
Carbinol Carbon (-CH(OH)-)65 - 75Highly sensitive to the conformation of the ethanolamine side chain.
Tert-butyl Carbons30 - 50Can reflect the rotational freedom and local environment of the bulky tert-butyl group.

Method Development and Validation Frameworks in Chiral Analysis (e.g., Quality by Design (QbD) Principles)

The development and validation of analytical methods for chiral compounds like this compound are increasingly guided by Quality by Design (QbD) principles. nih.gov Analytical QbD (AQbD) is a systematic approach that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. nih.gov This contrasts with traditional, more empirical approaches to method development.

The AQbD framework ensures the development of a robust analytical method that is reliable throughout its lifecycle. The process involves several key steps:

Analytical Target Profile (ATP): This defines the goal of the analytical method, including what needs to be measured (e.g., enantiomeric purity of this compound) and the required performance criteria (e.g., accuracy, precision, limit of quantification for the (R)-enantiomer).

Critical Quality Attributes (CQAs): These are the properties of the analytical result that must be controlled to ensure the method meets the ATP. For chiral analysis, CQAs would include resolution between enantiomers, peak symmetry, and retention time.

Risk Assessment: This step identifies and ranks the variables that could impact the CQAs. For a chiral HPLC method, these could include column type, mobile phase composition, pH, flow rate, and column temperature.

Design of Experiments (DoE): A multivariate experimental design is used to systematically study the effects of the identified critical method parameters (CMPs) on the CQAs. dergipark.org.tr This allows for the establishment of a "Method Operable Design Region" (MODR), which is a multidimensional space where the method is known to perform robustly. dergipark.org.tr

Control Strategy: A comprehensive control strategy is developed to ensure the method consistently operates within the MODR. This includes system suitability tests, calibration procedures, and specifications for critical reagents.

A study applying QbD principles to develop a reverse-phase UHPLC method for albuterol sulphate demonstrated the power of this approach. dergipark.org.tr By systematically evaluating variables, the researchers developed a highly robust and cost-effective method for routine analysis. dergipark.org.tr This framework is directly applicable to creating a reliable chiral separation method for this compound.

Table 2: Application of AQbD Framework to a Chiral HPLC Method for this compound.
QbD ElementExample Application
Analytical Target Profile (ATP) To accurately quantify (R)-Albuterol impurity in this compound substance down to 0.1% level.
Critical Quality Attributes (CQAs) Resolution (Rs) > 2.0 between enantiomers; Tailing factor for (S)-Albuterol peak < 1.5.
Potential Critical Method Parameters (CMPs) Chiral stationary phase type, mobile phase organic modifier percentage, buffer pH, column temperature.
Design of Experiments (DoE) A factorial or response surface design to model the relationship between CMPs and CQAs.
Method Operable Design Region (MODR) Defined ranges for pH (e.g., 3.5-4.5) and organic modifier (e.g., 10-15%) that consistently meet all CQA criteria.
Control Strategy System suitability test requiring Rs > 2.0 before sample analysis; regular calibration with standards.

Characterization of Polymorphic Forms of Albuterol Salts for Analytical Control

Polymorphism is the ability of a solid material to exist in multiple crystalline forms or structures. researchgate.net These different forms, known as polymorphs, can have distinct physicochemical properties, including melting point, solubility, dissolution rate, and stability. researchgate.net In the pharmaceutical context, controlling the polymorphic form of a drug substance is critical, as these differences can significantly impact bioavailability and product performance. Therefore, robust analytical methods are required to identify and control the polymorphic form of albuterol salts like this compound.

Research into the solid-state properties of the enantiomerically pure form, R-albuterol sulfate (B86663), has identified at least two distinct polymorphic forms, designated Form I and Form II. researchgate.netnih.gov These forms were characterized using a suite of structure-sensitive analytical techniques:

Powder X-Ray Diffraction (PXRD): This is the primary technique for identifying polymorphs. Each crystalline form produces a unique diffraction pattern based on its crystal lattice. For R-albuterol sulfate, Form I showed characteristic peaks at 10.7, 11.9, and 12.6 (2θ), while Form II had characteristic peaks at 8.7, 9.6, and 15.2 (2θ), confirming they possess different crystal structures. researchgate.net

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It can detect thermal events like melting and solid-solid transitions. The two polymorphs of R-albuterol sulfate exhibited different thermal behaviors, indicating differences in their thermodynamic stability. researchgate.netnih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy: IR spectroscopy probes the vibrational modes of molecules. Differences in the intermolecular interactions, such as hydrogen bonding within the crystal lattice, lead to distinct shifts in the IR spectra of different polymorphs. researchgate.netnih.gov

These analytical control methods are essential during drug development and manufacturing to ensure that the desired, most stable polymorphic form of this compound is consistently produced, preventing potential changes in product quality over time.

Table 3: Comparative Analytical Data for Polymorphs of R-Albuterol Sulfate (Levalbuterol Sulfate). researchgate.net
Analytical TechniqueFinding for Form IFinding for Form IISignificance
Powder X-Ray Diffraction (PXRD) Characteristic Peaks at 10.7, 11.9, 12.6 (2θ ± 0.2°)Characteristic Peaks at 8.7, 9.6, 15.2 (2θ ± 0.2°)Confirms distinct crystal lattice structures.
Differential Scanning Calorimetry (DSC) Distinct endothermic melting peak.Different melting endotherm compared to Form I.Indicates different thermodynamic properties and stability.
Morphology Crystals obtained from water.Crystals obtained from methanol.Demonstrates influence of solvent on resulting crystal form.

Molecular and Cellular Pharmacology of S Albuterol Enantiomer: in Vitro and Ex Vivo Investigations

Differential Ligand-Receptor Binding Profiles of (S)-Albuterol

The specific stereochemistry of (S)-albuterol dictates its unique interactions with both adrenergic and non-adrenergic receptors.

(S)-albuterol exhibits a significantly lower binding affinity for the beta-2 adrenergic receptor (β2AR) compared to its (R)-enantiomer. nih.govnih.gov While (R)-albuterol, the active component of racemic albuterol, strongly binds to β2AR to mediate bronchodilation, the (S)-enantiomer binds only weakly and is unable to induce airway relaxation. nih.gov This difference in binding affinity is a key factor in the differential pharmacological effects observed between the two enantiomers. nih.gov The (R)-enantiomer is responsible for the therapeutic bronchodilating activity of albuterol, a function directly linked to its high-affinity binding to the β2AR. nih.gov

Contrary to its weak interaction with β2AR, (S)-albuterol demonstrates significant interactions with non-adrenergic receptors, which may contribute to some of its observed physiological effects.

Muscarinic Receptors: Studies suggest that (S)-albuterol can cross-react with muscarinic receptors in airway smooth muscle. consensus.appnih.gov The increase in intracellular calcium concentration induced by (S)-albuterol was found to be blocked by the muscarinic receptor antagonist atropine, indicating a muscarinic pathway involvement. consensus.appnih.gov This interaction is a stark contrast to the effects of (R)-albuterol. consensus.app

Platelet-Activating Factor (PAF) Receptor: (S)-albuterol has been shown to modulate the PAF receptor system. Research indicates that (S)-albuterol treatment can upregulate PAF receptor-mediated effects. nih.gov Specifically, preincubation with (S)-albuterol increased PAF binding to human bronchial smooth muscle cells (HBSMCs) and stimulated PAF receptor protein expression. nih.gov This suggests that some of the cellular effects of (S)-albuterol may be mediated through the G protein-coupled PAF receptor. researchgate.net

Intracellular Signaling Pathway Modulation by (S)-Albuterol Enantiomer

The engagement of (S)-albuterol with various receptors initiates distinct intracellular signaling cascades, particularly concerning cyclic AMP, calcium signaling, and mitogenic protein activation.

The canonical pathway for β2AR agonists involves the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP), leading to smooth muscle relaxation. nih.gov However, the impact of (S)-albuterol on this pathway is not straightforward. In some cellular systems, treatment with (S)-albuterol was found to attenuate the nonreceptor-mediated activation of adenylyl cyclase by forskolin. nih.gov Furthermore, it has been observed to decrease the activity of the bronchodilatory pathway involving Gs proteins, which are responsible for activating adenylyl cyclase. nih.gov

A defining characteristic of (S)-albuterol's action at the cellular level is its ability to increase intracellular calcium concentration ([Ca2+]i) in airway smooth muscle cells. consensus.appnih.govresearchgate.net This effect is in direct opposition to (R)-albuterol, which decreases [Ca2+]i. consensus.app

(S)-albuterol-induced increases in [Ca2+]i occur at concentrations as low as 10 pM. consensus.appresearchgate.net This calcium response involves both the release of calcium from intracellular stores and an influx of extracellular calcium. consensus.appnih.gov The mechanism is linked to its interaction with muscarinic receptors and the activation of the phospholipase C (PLC) pathway. consensus.appnih.govresearchgate.net Activation of PLC leads to the production of inositol-1,4,5-trisphosphate (IP3), which in turn triggers calcium release. consensus.appnih.gov In one study, (S)-albuterol (10 µM) was shown to increase IP3 levels by 213 ± 34.4% in bovine tracheal smooth muscle cells. consensus.appnih.gov Unlike (R)-albuterol, the (S)-enantiomer has no effect on methacholine-induced Ca2+ oscillations or the calcium sensitivity of the contractile apparatus. nih.gov

Effects of Albuterol Enantiomers on Intracellular Calcium ([Ca2+]i) in Airway Smooth Muscle Cells
CompoundEffect on [Ca2+]iMechanismReference
(S)-AlbuterolIncreasesMuscarinic receptor activation, Phospholipase C/IP3 pathway consensus.appnih.govresearchgate.net
(R)-AlbuterolDecreasesβ2-adrenergic receptor activation consensus.app
Racemic AlbuterolIncreases (at concentrations >1 nM)Combined effect, with (S)-enantiomer action apparent consensus.appresearchgate.net

Research has demonstrated that (S)-albuterol can activate pro-inflammatory and pro-constrictory pathways in human bronchial smooth muscle cells. nih.gov It has been shown to stimulate cell proliferation by activating the expression and phosphorylation of several intracellular mitogenic proteins. researchgate.net Studies have specifically shown that (S)-albuterol significantly activates both phosphatidylinositol 3'-kinase (PI3K) and the transcriptional nuclear factor kappa B (NF-κB), key molecules involved in inflammatory and cell growth pathways. nih.gov This activation of proinflammatory pathways may contribute to some of the paradoxical effects observed with the chronic use of racemic albuterol. nih.gov

Cellular Responses to (S)-Albuterol Enantiomer in Isolated Systems

Modulation of Cell Proliferation in Bronchial Smooth Muscle Cells

The (S)-albuterol enantiomer has demonstrated the ability to stimulate cell proliferation in human bronchial smooth muscle cells (BSMCs). In studies where serum-starved cells were treated with various agents, (S)-albuterol was found to promote cell growth. nih.govresearchgate.net This proliferative effect is in contrast to the (R)-enantiomer, levalbuterol (B1212921), which has been shown to inhibit cell proliferation. nih.govresearchgate.net When (S)-albuterol is added to levalbuterol, it diminishes the growth-inhibitory effect of the latter. karger.com

One study indicated that both (R)- and (S)-albuterol could inhibit the proliferation of smooth muscle cells, with no significant difference observed between the two isomers. scirp.org However, other research suggests that (S)-albuterol may promote cell proliferation through the activation of phosphatidylinositol 3'-kinase (PI3K) and signaling mediated by the platelet-activating factor (PAF) receptor. karger.com Furthermore, the proliferative effect of (S)-albuterol is not additive to that of platelet-derived growth factor (PDGF), implying that they act through different mechanisms. nih.govresearchgate.net

The mechanisms underlying (S)-albuterol-induced cell proliferation involve the activation, expression, and phosphorylation of several intracellular mitogenic proteins. nih.govresearchgate.net (S)-albuterol has been shown to induce a greater expression of nuclear factor-kappaB inhibitory protein IκBα, nuclear factor-kappaB (NF-κB), cyclin-dependent kinases 2 and 4, and retinoblastoma protein compared to levalbuterol or a racemic mixture. nih.gov

CompoundEffect on Bronchial Smooth Muscle Cell ProliferationAssociated Findings
(S)-AlbuterolStimulates proliferationActivates PI3K and PAF receptor signaling karger.com
(R)-Albuterol (Levalbuterol)Inhibits proliferationActivates the cAMP/PKA pathway karger.com
Racemic AlbuterolInhibits proliferationEffect is less than Levalbuterol alone nih.gov
(S)-Albuterol + (R)-AlbuterolDecreased growth-inhibitory effect of (R)-Albuterol(S)-Albuterol attenuates (R)-Albuterol-induced cAMP release by 65% karger.com

Influence on Inflammatory Mediator Release (e.g., Interleukin-6 (IL-6), GM-CSF)

(S)-albuterol has been shown to influence the release of inflammatory mediators from airway cells. Specifically, it can stimulate the secretion of Interleukin-6 (IL-6), a cytokine implicated in inflammatory responses. nih.govresearchgate.net In fact, (S)-albuterol can abolish the inhibitory effect of levalbuterol on IL-6 secretion. nih.govresearchgate.net The release of IL-6 may be a contributing factor to the exacerbation of asthma. nih.govresearchgate.net

Regarding Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), another key inflammatory mediator, studies in human airway epithelial cells have shown that (S)-albuterol does not significantly affect the increase in GM-CSF expression that is provoked by cytokine exposure. nih.gov In contrast, (R)-albuterol can attenuate the increase in GM-CSF message and protein release. nih.gov However, one study in cultured airway smooth muscle cells indicated that (S)-albuterol could partially counteract the suppression of GM-CSF production mediated by the corticosteroid dexamethasone. nih.gov

CompoundEffect on IL-6 SecretionEffect on GM-CSF Release
(S)-AlbuterolStimulatesDoes not significantly affect cytokine-induced increase nih.gov
(R)-Albuterol (Levalbuterol)InhibitsAttenuates cytokine-induced increase nih.gov
Racemic Albuterol-Suppression similar to (R)-Albuterol alone nih.gov

Impact on Airway Reactivity in Ex Vivo Models (e.g., Guinea Pig Airways)

Ex vivo studies using guinea pig airway models have provided insights into the effects of (S)-albuterol on airway reactivity. Research indicates that the pharmacological properties of receptors involved in airway smooth muscle contraction in guinea pigs closely mirror those in humans. portlandpress.com In these models, while (R)-albuterol produces a dose-dependent relaxation of methacholine-induced airway contraction, (S)-albuterol alone has no such effect. nih.gov

Interestingly, the presence of (S)-albuterol can antagonize the relaxant effects of (R)-albuterol. nih.gov The relaxation induced by (R)-albuterol is proportionally decreased as the concentration of (S)-albuterol is increased up to a certain point. nih.gov This antagonistic effect of (S)-albuterol on (R)-albuterol-induced relaxation is similar to the difference observed between the effects of racemic albuterol and (R)-albuterol alone. nih.gov Some studies have reported anomalous effects of albuterol in guinea pigs, including the potential for inducing bronchial hyperreactivity. nih.gov

CompoundEffect on MCh-Induced Airway Contraction (Guinea Pig)
(S)-AlbuterolNo effect on relaxation nih.gov
(R)-AlbuterolDose-dependent relaxation nih.gov
(R)-Albuterol + (S)-AlbuterolDecreased relaxant effect of (R)-Albuterol nih.gov

Mechanisms of Observed Antagonistic or Pro-constrictory Effects of (S)-Albuterol at the Cellular Level

The antagonistic and pro-constrictory effects of (S)-albuterol at the cellular level are attributed to its influence on key intracellular signaling pathways in human bronchial smooth muscle cells (hBSMCs). nih.gov (S)-albuterol has been shown to increase the expression and activity of Gαi-1 protein, a component of the pro-constrictory pathway, while decreasing the expression of Gs protein, which is involved in the bronchodilatory pathway. nih.gov This leads to an attenuation of nonreceptor-mediated activation of adenylate cyclase by agents like forskolin. nih.gov

Furthermore, treatment of hBSMCs with (S)-albuterol can significantly increase intracellular calcium concentration ([Ca2+]i) upon stimulation with methacholine (B1211447). nih.gov This is in direct contrast to the effect of (R)-albuterol. nih.gov The pro-inflammatory and pro-constrictory properties of (S)-albuterol are also linked to the activation of phosphatidylinositol 3'-kinase (PI3K) and the transcription factor nuclear factor-kappaB (NF-κB). nih.gov

Another proposed mechanism for the adverse effects of (S)-albuterol involves its potential interaction with G protein-coupled receptors other than the beta-2 adrenergic receptor, such as the platelet-activating factor (PAF) receptor. nih.govresearchgate.net Induction of PAF receptor protein expression by (S)-albuterol has been observed. nih.govresearchgate.net At higher doses, the selectivity of albuterol for beta-2 receptors can be lost, leading to the activation of beta-1 receptors, which could contribute to certain systemic effects. quizlet.com

Cellular Target/PathwayEffect of (S)-AlbuterolConsequence
Gαi-1 ProteinIncreased expression and activity nih.govActivation of pro-constrictory pathway
Gs ProteinDecreased expression nih.govDecreased activity of bronchodilatory pathway
Intracellular Calcium ([Ca2+]i)Increased upon methacholine stimulation nih.govEnhanced constrictory response
PI3K and NF-κBActivation nih.govPromotion of pro-inflammatory pathways
PAF ReceptorInduced protein expression nih.govresearchgate.netPotential alternative signaling pathway for adverse effects

Computational and Theoretical Studies on S Albuterol Tartrate

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov For (S)-Albuterol, these studies primarily focus on its interaction with the β2-adrenergic receptor (β2AR), a G-protein coupled receptor (GPCR) crucial for regulating smooth muscle relaxation in the airways. nih.govresearchgate.net

Docking simulations place the albuterol molecule within the binding pocket of the β2AR to identify key intermolecular interactions that stabilize the complex. nih.gov Studies using salbutamol (racemic albuterol) as a reference have identified several critical amino acid residues within the β2AR that are responsible for ligand binding and receptor activation. nih.gov These interactions typically involve:

Hydrogen Bonds: The hydroxyl groups on the phenyl ring and the ethanolamine side chain of albuterol form hydrogen bonds with serine residues (e.g., Ser207) in the receptor. nih.gov

Electrostatic Interactions: The protonated amine in the albuterol side chain forms a salt bridge with an acidic residue, most notably Aspartate 113 (Asp113) on transmembrane helix 3, which is a hallmark interaction for catecholamine-like ligands.

Pi-Pi Stacking: The aromatic ring of albuterol can engage in pi-pi stacking interactions with phenylalanine residues, such as Phe289, within the binding pocket. researchgate.net

One study identified key residues such as SER 207, PHE 289, LYS 305, and ASP 192 as playing significant roles in stabilizing the receptor-ligand interactions for β2AR agonists. nih.gov Docking studies can also reveal differences in binding affinity between enantiomers. While the (R)-enantiomer is the active bronchodilator, understanding the binding mode of the (S)-enantiomer is crucial for explaining potential side effects or off-target interactions. The binding affinity, often expressed as a docking score or binding energy, is typically lower for the (S)-enantiomer at the β2AR, reflecting its lower biological activity. For instance, a docking study on a variant of the β2AR showed a significantly reduced binding affinity for salbutamol, with the docking score changing from -16.697 in the wild type to -7.803 in the variant. nih.gov

Interaction TypeKey β2AR ResiduesInteracting Group on Albuterol
Hydrogen Bond / Salt BridgeAsp113, Asp192Protonated Amine
Hydrogen BondSer207, Lys305Hydroxyl Groups
Pi-Pi StackingPhe289Aromatic Ring
Van der WaalsMultiple residues in binding pocketEntire Molecule

Molecular Dynamics (MD) Simulations to Elucidate Conformational Dynamics and Binding

While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational flexibility and stability of the system over time. dovepress.comnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of particles vary with time. dovepress.com

For the (S)-Albuterol-β2AR complex, MD simulations can:

Assess Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone, researchers can determine if the binding pose predicted by docking is stable over nanoseconds of simulation time. dovepress.com A stable complex will show the RMSD values reaching a plateau. dovepress.com

Analyze Conformational Changes: Both the ligand and the receptor are flexible. MD simulations show how the receptor conformation changes upon ligand binding, which is essential for initiating the signaling cascade. plos.org They can also reveal the preferred conformations of (S)-Albuterol within the binding pocket.

Characterize Intermolecular Interactions: The persistence of specific interactions, like hydrogen bonds identified in docking, can be tracked throughout the simulation to determine their importance for stable binding. nih.gov Simulations have shown that unstable complexes feature reduced ligand-receptor interactions over time. nih.govresearchgate.net

Calculate Binding Free Energy: Advanced MD techniques, such as MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), can be used to calculate the binding free energy, providing a more accurate estimation of binding affinity than docking scores alone.

Studies on salbutamol have used MD simulations to understand how genetic variations in the β2AR, such as the T164I substitution, can lead to massive structural departure from the native state, increased fluctuations of residues near the binding cavity, and ultimately, an unstable ligand-receptor complex. nih.govresearchgate.net Such simulations are critical for personalized medicine, explaining why certain individuals may respond differently to albuterol treatment.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules like (S)-Albuterol. nih.govresearchgate.net These methods provide detailed information about electron distribution, molecular orbitals, and reactivity, which governs how the molecule interacts with its biological target. nih.govresearchgate.net

Key parameters derived from these calculations include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. ucsb.edunih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ucsb.edu The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity; a small gap suggests high reactivity. researchgate.netnih.gov

Molecular Electrostatic Potential (MEP): The MEP map visualizes the electrostatic potential on the surface of the molecule. It helps identify electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). This is vital for understanding non-covalent interactions, such as hydrogen bonding and electrostatic attraction to the receptor.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and intramolecular interactions, such as charge transfer between donor and acceptor orbitals, which stabilize the molecule. nih.gov

Electron Localization Function (ELF): The ELF provides a method to map the electron pair probability in a molecule, offering a clear picture of chemical bonds and lone pairs. nih.gov

For a molecule like (S)-Albuterol, DFT calculations can reveal how the stereochemistry at the chiral center influences the electronic properties and, consequently, its interaction with the chiral environment of the receptor binding site.

Quantum Chemical ParameterInformation ProvidedRelevance to (S)-Albuterol Tartrate
HOMO/LUMO Energy GapChemical reactivity and kinetic stability. researchgate.netPredicts the molecule's propensity to interact and react with the receptor.
Molecular Electrostatic Potential (MEP)Charge distribution and sites for electrophilic/nucleophilic attack. nih.govIdentifies regions responsible for electrostatic and hydrogen bonding interactions with β2AR.
Natural Bond Orbital (NBO) AnalysisIntramolecular charge transfer and bond stability. nih.govExplains the stability of the molecular conformation.
Electron Localization Function (ELF)Mapping of chemical bonds and lone pairs. nih.govProvides insight into the electronic structure that underpins molecular interactions.

Structure-Activity Relationship (SAR) Studies via In Silico Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. In silico SAR methods, including Quantitative Structure-Activity Relationship (QSAR) models, use computational approaches to establish these relationships. nih.gov These models correlate variations in the physicochemical properties of a series of molecules with their biological activities. ucsb.edu

For β2-agonists like albuterol, in silico SAR studies can:

Identify Key Molecular Descriptors: QSAR models can identify which properties are most important for activity. For example, a QSAR study on long-acting β2-agonists highlighted the importance of lipophilicity (logD7.4) and the pKa of the secondary amine for controlling the duration of action. nih.gov

Guide the Design of New Analogs: By understanding which structural features enhance activity or selectivity, medicinal chemists can rationally design new compounds with improved therapeutic profiles. nih.gov

Predict the Activity of Novel Compounds: Once a reliable QSAR model is built, it can be used to predict the activity of new, unsynthesized molecules, saving time and resources.

Explore Allosteric Modulation: In silico methods can be used to identify allosteric binding sites on the β2AR, which are distinct from the primary (orthosteric) binding site. nih.govnih.gov Identifying molecules that bind to these allosteric sites can lead to novel therapeutic strategies that modulate the receptor's response to agonists like albuterol. nih.govnih.gov

Computational techniques such as Site Identification by Ligand Competitive Saturation (SILCS) can map the entire surface of a receptor to find putative allosteric sites, which can then be targeted in virtual screening campaigns to find novel modulators. nih.gov

Prediction of Enantiomeric Properties and Solubility using Computational Tools

The two enantiomers of albuterol have different biological activities, and their physical properties in a chiral environment can also differ. Computational tools are increasingly used to predict properties related to enantiomers, particularly solubility, which is critical for drug formulation and bioavailability. researchgate.net

The presence of the tartrate counter-ion, itself a chiral molecule, forms diastereomeric salts with (R)- and (S)-albuterol. These diastereomers, ((R)-Albuterol)-(L-Tartrate) and ((S)-Albuterol)-(L-Tartrate), have different physical properties, including solubility, which is the basis for their separation via diastereomeric crystallization. nih.gov

Computational approaches to predict these properties include:

Thermodynamic Models: Models like the Non-Random Two-Liquid (NRTL) model can be used to predict the solubility of enantiomeric mixtures and construct ternary phase diagrams (e.g., (R)-enantiomer, (S)-enantiomer, and solvent). researchgate.net These diagrams are essential for designing and optimizing crystallization-based resolution processes.

Solubility Parameter Calculation: The Hildebrand or Hansen solubility parameters can be calculated for the drug, coformer (tartaric acid), and polymer carriers to predict their miscibility. nih.gov A small difference in solubility parameters between components suggests good miscibility, which is important for creating stable formulations like solid dispersions. nih.gov

COSMO-RS: The Conductor-like Screening Model for Real Solvents is a powerful method based on quantum chemistry that can predict thermodynamic properties, including solubility, in various solvents without relying on experimental data. It can be applied to predict the differing solubilities of the diastereomeric salts of this compound.

These computational tools provide a rational basis for designing separation processes and formulating enantiomerically pure drugs, reducing the need for extensive and time-consuming experimental screening. researchgate.net

Enzymatic Biotransformation and Stereoselective Metabolism of Albuterol Enantiomers Non Clinical Focus

In Vitro Studies of Enzymatic Pathways Responsible for Albuterol Metabolism (e.g., Sulfonation via Sulfotransferase 1A3)

In vitro research has established that the primary metabolic pathway for albuterol is sulfoconjugation nih.govnih.gov. This reaction is catalyzed by cytosolic sulfotransferase (SULT) enzymes, which transfer a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the albuterol molecule, resulting in generally inactive metabolites mdpi.compreprints.org.

Systematic analyses using purified human SULTs have identified SULT1A3 as the major isoform responsible for the sulfation of albuterol nih.govmdpi.commdpi.com. Studies have shown that other SULT isoforms, such as SULT1A1, SULT1B1, and SULT1C4, exhibit no significant metabolic activity towards albuterol mdpi.commdpi.com. The SULT1A3 enzyme is predominantly found in the small intestine, with lower levels present in the liver, kidneys, and lungs nih.govmdpi.compreprints.org. The sulfonation reaction occurs specifically at the phenolic hydroxy group, leading to the formation of albuterol-4'-O-sulfate mdpi.commdpi.com.

Stereoselectivity in Enzymatic Transformation of (S)-Albuterol and (R)-Albuterol

The enzymatic biotransformation of albuterol is highly stereoselective, with a marked preference for the (R)-enantiomer mdpi.comatsjournals.org. In vitro studies consistently demonstrate that SULT1A3 metabolizes (R)-albuterol at a significantly faster rate than (S)-albuterol mdpi.commdpi.com. Some research indicates that the rate of sulfonation for (R)-albuterol can be up to twelve times faster than for its (S)-counterpart mdpi.com.

Interestingly, (S)-albuterol not only is metabolized more slowly but can also act as a competitive inhibitor of the sulfonation of (R)-albuterol mdpi.comnih.gov. This inhibition can lead to reduced metabolism and consequently higher plasma concentrations of (R)-albuterol when the racemic mixture is administered mdpi.com. The slower metabolism of (S)-albuterol leads to its longer persistence in circulation compared to the (R)-enantiomer atsjournals.orgnih.gov.

Table 1: Kinetic Parameters for the Sulfation of Albuterol Enantiomers by Hep G2 Cell Homogenates nih.gov
EnantiomerApparent KM (μM)Apparent Vmax (relative value)Sulfation Efficiency (Vmax/KM) (relative value)
(-)-(R)-Albuterol1151.77.8-fold higher than (+)-Albuterol
(+)-(S)-Albuterol5281.0-

Identification and Characterization of Non-Clinical Metabolites of (S)-Albuterol

The primary non-clinical and clinical metabolite of both albuterol enantiomers is the corresponding 4'-O-sulfate ester drugbank.comnih.gov. The structure of this sulfoconjugate has been confirmed using techniques such as liquid secondary ion mass spectrometry and tandem mass spectrometry, which show a clear molecular ion and a characteristic fragmentation pattern nih.gov.

For (S)-Albuterol, the major metabolite is therefore (S)-albuterol-4'-O-sulfate . Due to the slower rate of its formation by SULT1A3, (S)-albuterol is predominantly excreted unchanged compared to (R)-albuterol, especially after inhalation mdpi.com.

Other metabolites, such as glucuronide conjugates, are formed in very minor quantities drugbank.com. Products resulting from oxidative deamination have also been suggested as potential minor metabolic products drugbank.comnih.gov. However, in non-clinical in vitro systems, as well as in in vivo studies, the sulfate (B86663) conjugate remains the most significant and well-characterized metabolite for both enantiomers mdpi.compreprints.orgmdpi.com.

Future Research Directions in the Academic Study of S Albuterol Tartrate

Exploration of Novel Synthetic Pathways for Enantiopure (S)-Albuterol Analogues

The synthesis of enantiomerically pure beta-2 agonists has historically focused on the therapeutically active (R)-enantiomer, levalbuterol (B1212921). smolecule.com Successful approaches for producing enantiopure albuterol have included classical resolution, which uses chiral acids like (+)-di-O-toluoyltartaric acid to form diastereomeric salts that can be separated, and asymmetric synthesis, such as the enantioselective reduction of α-ketoimine intermediates with chiral oxazaborolidine catalysts. smolecule.com

Future research should pivot towards developing novel and efficient synthetic pathways specifically for (S)-Albuterol and its analogues. This endeavor is not merely for the production of (S)-albuterol itself, but to create a library of related compounds. These analogues, with systematic modifications to the parent structure, would be invaluable tools for structure-activity relationship (SAR) studies. The goal of such studies would be to precisely identify the structural moieties responsible for (S)-albuterol's unique, non-adrenergic biological effects. Research could focus on adapting existing chiral pool methods, which utilize readily available chiral starting materials, or developing new asymmetric catalytic systems tailored for the (S)-configuration. core.ac.uk A system framework employing a retrosynthesis model could also be used to predict novel synthetic pathways. researchgate.net

Advanced Spectroscopic Characterization of (S)-Albuterol in Complex Chemical Environments

The solid-state properties of albuterol enantiomers have been characterized using techniques such as X-ray powder diffraction (XRPD), Fourier-transform infrared (FT-IR) spectroscopy, and differential scanning calorimetry (DSC). nih.govresearchgate.net These methods have been successful in identifying and distinguishing between different polymorphic forms of R-albuterol sulfate (B86663), for instance. nih.govresearchgate.net

However, a significant gap exists in understanding the behavior of (S)-albuterol in more complex, biologically relevant environments. Future research must employ advanced spectroscopic techniques to probe the conformational dynamics, intermolecular interactions, and stability of (S)-albuterol within cellular and subcellular compartments. Techniques such as high-resolution nuclear magnetic resonance (NMR) spectroscopy, including solid-state NMR and advanced mass spectrometry methods, could provide unprecedented insight into how (S)-albuterol interacts with lipids, proteins, and other biomolecules. Characterizing these interactions at an atomic level is crucial for understanding its transport, metabolism, and the molecular initiation of its biological effects.

High-Throughput Screening Methodologies for Chiral Compound Analysis

The ability to rapidly and accurately quantify individual enantiomers in biological samples is essential for detailed pharmacokinetic and mechanistic studies. Methodologies for the chiral analysis of albuterol have been developed, including high-performance liquid chromatography (HPLC) using chiral stationary phases, such as vancomycin-based Chirobiotic V columns. nih.gov Furthermore, high-throughput methods combining on-line sample extraction with turbulent flow chromatography and tandem mass spectrometry have been successfully used for the chiral analysis of albuterol in plasma. nih.gov

Future advancements should focus on developing even more rapid and sensitive high-throughput screening (HTS) methodologies. This would facilitate the large-scale analysis required for screening libraries of (S)-albuterol analogues or for detailed metabolic profiling in extensive cell-based or animal model studies. Innovations in this area could include the development of novel chiral stationary phases for faster separations, the application of supercritical fluid chromatography (SFC) for high-speed chiral analysis, and the design of specific biosensors or enzyme-based assays for real-time detection. Mass-spectrometric detection of deuterium-labeled pseudo-enantiomers is one efficient system that allows for a high number of exact determinations per day. researchgate.net

Established Chiral Separation Techniques for Albuterol

TechniqueChiral Selector/ColumnDetection MethodKey AdvantageReference
HPLCChirobiotic V (vancomycin-based)UV/MSGood resolution for enantiomers. nih.gov
Turbulent Flow ChromatographyChirobiotic TTandem Mass SpectrometryAutomated, rugged, and high-throughput for biological fluids. nih.gov
HPLCTeicoplanin-based columnTandem Mass SpectrometryAllows for separation of both parent enantiomers and their sulfoconjugated metabolites. mdpi.com

Deeper Elucidation of (S)-Albuterol's Non-Adrenergic Molecular Targets

It is increasingly clear that the pharmacological profile of (S)-albuterol is distinct from its R-enantiomer and cannot be explained by interactions with beta-2 adrenoceptors. nih.gov Research has shown that (S)-albuterol can exert pro-inflammatory and pro-constrictory effects. consensus.app For example, it has been found to increase intracellular free calcium in airway smooth muscle, a mechanism that opposes the relaxing effects of (R)-albuterol. nih.govconsensus.app Studies also indicate that (S)-albuterol can activate mast cells to produce inflammatory mediators such as histamine and interleukin-4 (IL-4). researchgate.net

A primary focus of future research must be the definitive identification of the molecular targets through which (S)-albuterol mediates these effects. The induction of platelet-activating factor (PAF) receptor protein expression by (S)-albuterol suggests it may act on a G protein-coupled receptor. nih.gov Unbiased screening approaches, such as affinity chromatography-mass spectrometry, chemical proteomics, and cellular thermal shift assays (CETSA), should be employed using (S)-albuterol as a probe to pull down its binding partners in various cell types, particularly bronchial smooth muscle cells and inflammatory cells. Identifying these non-adrenergic receptors or target proteins is the most critical step toward understanding its biological role.

Application of Artificial Intelligence and Machine Learning in Predicting Enantiomeric Behavior

The application of computational tools in pharmacology is rapidly expanding. While not yet extensively applied to (S)-albuterol specifically, artificial intelligence (AI) and machine learning (ML) hold immense promise for accelerating research in this area. These technologies can be used to build predictive models for various properties of chiral molecules.

Future research should leverage AI and ML to:

Predict Pharmacological Activity: Develop quantitative structure-activity relationship (QSAR) models for (S)-albuterol analogues to predict their affinity for potential non-adrenergic targets and their downstream biological effects.

Model Receptor Interactions: Use molecular docking and dynamic simulations to model the binding of (S)-albuterol and its analogues to putative targets, providing insights into the specific interactions that drive its activity.

Forecast Pharmacokinetics: Create models that predict the absorption, distribution, metabolism, and excretion (ADME) properties of novel (S)-albuterol analogues, helping to prioritize compounds for synthesis and experimental testing. This is particularly relevant given that (S)-albuterol is metabolized more slowly than (R)-albuterol. nih.gov

Mechanistic Studies of (S)-Albuterol's Influence on Cellular Homeostasis and Signaling Crosstalk

(S)-Albuterol has been shown to disrupt cellular homeostasis by initiating signaling cascades that can lead to adverse effects. It has been demonstrated to stimulate the proliferation of human bronchial smooth muscle cells by activating the expression and phosphorylation of several intracellular mitogenic proteins, including nuclear factor-kappaB (NF-κB) and cyclin-dependent kinases. nih.gov Furthermore, (S)-albuterol can stimulate the secretion of interleukin-6 (IL-6), a pro-inflammatory cytokine. nih.gov It also antagonizes the relaxing effect of (R)-albuterol on airway smooth muscle. nih.gov

Future mechanistic studies must aim to construct a comprehensive map of the signaling pathways modulated by (S)-albuterol. This involves investigating the "crosstalk" between the pathways it activates and other key cellular signaling networks. For example, research should explore how (S)-albuterol-induced calcium signaling interacts with cyclic AMP pathways activated by (R)-albuterol. nih.gov Understanding this signaling interplay at a systems level will be essential to fully comprehend how (S)-albuterol may counteract the therapeutic effects of its enantiomer and potentially contribute to airway hyperresponsiveness. nih.govnih.gov

Reported Cellular Effects of (S)-Albuterol

Cellular ProcessObserved EffectPotential MechanismReference
Cell Proliferation (Bronchial Smooth Muscle)Stimulates cell growth.Activation of NF-κB and cyclin-dependent kinases. nih.gov
Inflammatory Mediator ReleaseIncreases production of IL-4, IL-6, and histamine.Activation of mast cells. researchgate.netnih.gov
Intracellular CalciumElevates intracellular Ca2+ concentrations.Muscarinic receptor activation and phospholipase C-dependent mechanism. nih.govconsensus.app
Airway Smooth Muscle ContractionAntagonizes relaxation induced by (R)-albuterol.Opposes consequences of adenylyl cyclase activation. nih.govnih.gov

Q & A

Q. How should researchers design assays to differentiate this compound’s bronchodilatory effects from off-target cardiac stimulation?

  • Answer : Parallel assays measuring bronchial relaxation (organ baths) and cardiac β1-adrenergic activity (isolated cardiomyocyte contractility) are critical. Use selective antagonists (e.g., CGP 20712A for β1) to isolate receptor-specific effects .

Data Reporting and Reproducibility

Q. What are the essential elements for reporting enantiomeric purity data in peer-reviewed journals?

  • Answer : Include chromatograms with baseline resolution (Rs > 1.5), enantiomeric excess (ee) calculations, and validation parameters (e.g., LOD, LOQ). Follow journal-specific guidelines for supplementary data submission (e.g., .cif files for crystallographic data) .

Q. How can researchers ensure reproducibility in behavioral assays studying this compound’s CNS side effects?

  • Answer : Standardize animal housing conditions (light/dark cycles, diet) and use blinded scoring for motor activity tests (e.g., open-field assays). Publish raw data in repositories like Figshare to enable independent validation .

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